molecular formula C8H2F12N2 B1451504 3-Perfluorobutyl-5-trifluoromethylpyrazole CAS No. 1239972-69-0

3-Perfluorobutyl-5-trifluoromethylpyrazole

Cat. No.: B1451504
CAS No.: 1239972-69-0
M. Wt: 354.1 g/mol
InChI Key: MWWFPMSATDOKQQ-UHFFFAOYSA-N
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Description

3-Perfluorobutyl-5-trifluoromethylpyrazole is a biochemical used for proteomics research . It has a molecular formula of C8H2F12N2 and a molecular weight of 354.1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the search results .

Scientific Research Applications

Synthesis and Regioselectivity

  • Regioselective Synthesis : Researchers have developed methods for the regioselective synthesis of trifluoromethylpyrazoles, which are crucial in medicinal chemistry. These methods allow for precise control over the placement of functional groups, enhancing the activity and specificity of potential pharmaceutical compounds (Li et al., 2013); (Lv et al., 2019).
  • Solvent Switchable Reactions : The choice of solvent has been shown to dramatically affect the regioselectivity of trifluoromethylpyrazole synthesis, enabling a switchable synthesis route between 3- and 5-trifluoromethylpyrazoles. This flexibility is advantageous for creating diverse chemical libraries for drug discovery (Muzalevskiy et al., 2017).

Characterization and Diversification

  • Characterization Techniques : Advanced spectroscopic methods have been employed to unambiguously assign the regioisomers of trifluoromethylpyrazoles, critical for confirming the structure of potential drug candidates (Kline & Cheatham, 2007).
  • Scaffold Diversification : The development of catalyzed cycloaddition reactions has enabled the synthesis of densely substituted trifluoromethylpyrazole scaffolds. These scaffolds are pivotal in the design and synthesis of new drugs and agrochemicals with enhanced biological activities (Foster et al., 2012).

Biological Applications and Drug Synthesis

  • Anti-inflammatory and Antibacterial Agents : Trifluoromethylpyrazoles have been extensively studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group plays a significant role in the activity profile of these compounds, making them valuable targets for medicinal chemistry research (Kaur et al., 2015).
  • Synthesis of Bioactive Compounds : Efficient synthetic routes to trifluoromethylpyrazoles have been developed, enabling the synthesis of important drugs such as Celecoxib, Mavacoxib, and SC-560. These methodologies are crucial for the rapid and cost-effective production of therapeutics (Wang et al., 2015).

Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12N2/c9-4(10,2-1-3(22-21-2)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWFPMSATDOKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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